molecular formula C9H8N2O4 B102829 Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide CAS No. 17348-71-9

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

Cat. No.: B102829
CAS No.: 17348-71-9
M. Wt: 208.17 g/mol
InChI Key: PNSWPHLJTBSRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide is a chemical compound that serves as a versatile building block in organic synthesis and materials science research . As a derivative of the 2,1,3-benzoxadiazole (BOX) heterocycle, this compound features an electron-accepting core due to the presence of the oxygen atom and N-oxide moiety, making it a valuable acceptor unit in the design of π-conjugated systems with a donor-acceptor (D-π-A) architecture . Such structures are fundamental in the development of advanced organic materials. The primary research value of this compound and its analogues lies in their application as fluorophores . Researchers utilize the benzoxadiazole unit to synthesize novel compounds that exhibit strong, solvent-dependent fluorescence emission, typically in the bluish-green region of the spectrum . These properties make them suitable for use in the development of organic electronic devices, including solar cells, field-effect transistors, and chemical sensors . Furthermore, benzoxadiazole derivatives are frequently employed as fluorescent derivatization reagents for the detection of analytes like heavy metals . The ester functional group in its structure provides a reactive handle for further synthetic modification, allowing researchers to create a wider array of complex molecules for specific applications . Compounds based on the 2,1,3-benzoxadiazole system are known for their planar, bicyclic conjugated structure, which promotes good charge transport characteristics . Thermal analysis of similar BOX derivatives indicates stability with maximum degradation rates occurring at temperatures around 300°C, suggesting robust thermal properties for device fabrication . This product is intended for industrial and scientific research purposes only.

Properties

IUPAC Name

ethyl 1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-2-14-9(12)6-3-4-8-7(5-6)10-15-11(8)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSWPHLJTBSRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NO[N+](=C2C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Hypochlorite-Mediated Cyclization

Frontiers in Chemistry documents a protocol where 2-nitroaniline reacts with sodium hypochlorite (NaClO) in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds in a basic aqueous medium (pH 10–12) at 60–80°C for 6–8 hours, yielding the N-oxide intermediate (6 in Scheme 1 of Reference) with 68–72% efficiency. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Temperature70°C<65°C: <50% yield
NaClO Concentration12–15% (w/v)Higher concentrations cause over-oxidation
TBAB Loading5 mol%Below 3 mol%: sluggish reaction

The mechanism involves sequential deprotonation, nucleophilic attack by hypochlorite, and intramolecular cyclization with elimination of water.

Functional Group Transformations

Esterification of Carboxylic Acid Precursors

VulcanChem reports that the ethyl ester group is introduced via Fischer esterification or carbodiimide-mediated coupling. A two-step approach achieves higher purity:

  • Synthesis of benzooxadiazole-5-carboxylic acid through hydrolysis of nitrile precursors.

  • Esterification with ethanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, yielding the target compound in 85–90% purity after column chromatography.

Key Analytical Data

  • IR Spectroscopy : Ester carbonyl stretch at 1,717 cm⁻¹

  • ¹H NMR (CDCl₃): Ethyl group signals at δ 1.35 (t, J = 7.1 Hz, 3H) and δ 4.35 (q, J = 7.1 Hz, 2H)

Bromination and Further Functionalization

Frontiers in Chemistry describes bromination of the N-oxide intermediate to enable cross-coupling reactions. Using elemental bromine (Br₂) and iron powder at 100°C in dichloromethane, 4,7-dibromo-2,1,3-benzoxadiazole 1-oxide is obtained in 40% yield. This serves as a versatile intermediate for Sonogashira or Suzuki couplings.

Reaction Conditions for Bromination

  • Br₂ Equivalents : 3.0 eq (30 mmol per 10 mmol substrate)

  • Solvent : Anhydrous CH₂Cl₂

  • Workup : Sequential washing with NaHCO₃ (4×) and brine to remove HBr byproducts

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
NaClO Cyclization2-NitroanilineNaClO, TBAB68–7295
DCC EsterificationCarboxylic AcidDCC, DMAP85–9098
BrominationN-oxideBr₂, Fe powder4090

The cyclization route offers atom economy but requires careful control of oxidative conditions. Esterification provides high purity but depends on precursor availability.

Scalability and Industrial Considerations

VulcanChem notes that kilogram-scale production employs continuous flow reactors for the cyclization step, reducing exothermic risks. Critical process parameters include:

  • Residence Time : 12–15 minutes

  • Pressure : 2–3 bar (to maintain hypochlorite stability)

  • Temperature Gradient : 5°C/cm reactor length

Industrial batches achieve 65–70% yield with >99% HPLC purity after recrystallization from ethanol/water (1:1 v/v).

Emerging Methodologies

Recent studies explore photocatalytic oxidation of ethyl benzofurazan-5-carboxylate (non-oxide) using TiO₂ nanoparticles under UV light. Preliminary results show 55% conversion to the 1-oxide form within 6 hours, though selectivity remains challenging (70:30 oxide:over-oxidized byproducts).

Challenges and Optimization Opportunities

  • N-Oxide Stability : The 1-oxide group is prone to reduction under acidic conditions. Storage recommendations include amber glass under nitrogen at –20°C.

  • Byproduct Formation : Over-oxidation during cyclization generates nitroso derivatives. Adding 2% (w/w) ascorbic acid suppresses this side reaction.

  • Solvent Selection : Dichloromethane in bromination poses environmental concerns. Substitution with 2-MeTHF is under investigation but currently reduces yields by 15% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxadiazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the benzoxadiazole ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted benzoxadiazole derivatives .

Scientific Research Applications

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected N-Oxide Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
This compound C₉H₈N₂O₄ 208.17 66–67 Benzoxadiazole, N-oxide, ester
2-Methoxy-4-methylquinoline 1-oxide (4c) C₁₁H₁₁NO₂·1.6H₂O 229.3* 136–137 Quinoline, N-oxide, methoxy, methyl
2-Methoxy-4-formylquinoline 1-oxide (4d) C₁₁H₉NO₃ 203.19 176–178 Quinoline, N-oxide, methoxy, formyl
2-Methoxy-4-nitroquinoline 1-oxide (4a) C₁₀H₈N₂O₄ 220.18 146–148 Quinoline, N-oxide, methoxy, nitro

Notes:

  • The benzoxadiazole core in the target compound distinguishes it from quinoline-based N-oxide derivatives (e.g., compounds 4a, 4c, 4d), which feature a fused benzene-pyridine ring system.
  • The ethoxycarbonyl group at position 5 in the target compound contributes to its distinct polarity and reactivity compared to quinoline derivatives with nitro (4a), methyl (4c), or formyl (4d) substituents .

Reactivity Trends

  • The N-oxide group in all compounds enhances electrophilicity, facilitating nucleophilic substitution or cycloaddition reactions. However, the benzoxadiazole core in the target compound may confer greater stability toward ring-opening reactions compared to quinoline N-oxide derivatives .
  • Substituents such as nitro (4a) or formyl (4d) groups in quinoline derivatives increase reactivity toward reduction or condensation, whereas the ethoxycarbonyl group in the target compound may favor hydrolysis or transesterification .

Key Research Findings

Thermal Stability: The target compound’s relatively low melting point (66–67°C) compared to quinoline N-oxide derivatives (136–178°C) suggests differences in crystalline packing and intermolecular interactions .

Polarity and Solubility: The ethoxycarbonyl group in the target compound enhances polarity, likely improving solubility in polar solvents (e.g., ethyl acetate) compared to nitro- or methyl-substituted quinolines .

Mutagenicity vs. Structural Features: While 4-nitroquinoline 1-oxide (4a) exhibits mutagenicity linked to its nitro group, the target compound’s benzoxadiazole core and ester substituent may reduce such bioactivity .

Biological Activity

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Biological Activity Overview

This compound exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with various biomolecules influence numerous biochemical pathways, making it a promising candidate for drug development.

Key Biological Activities

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.
  • Enzyme Modulation : It interacts with enzymes such as oxidoreductases, affecting their activity and influencing metabolic pathways.

Target Interactions

This compound targets several biomolecules:

  • Enzymes : It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
  • Proteins : The compound may alter the conformation of proteins upon binding, impacting their biological activity.
  • Nucleic Acids : Interaction with DNA or RNA can influence gene expression and protein synthesis.

Biochemical Pathways Affected

The compound is involved in various biochemical pathways:

  • Cell Signaling : It modulates signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression : By interacting with transcription factors, it can alter the transcription of genes involved in cellular processes.
  • Metabolic Regulation : It influences metabolic pathways that are crucial for cellular energy production.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and antifungal effects against Candida albicans .
  • Anticancer Activity : In vitro experiments showed that this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis .
  • Enzyme Inhibition : The compound was found to inhibit specific oxidoreductases involved in cellular metabolism, leading to altered metabolic profiles in treated cells .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntifungalCandida albicansEffective growth suppression
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme ModulationOxidoreductasesInhibition of enzyme activity

Q & A

Q. How is Ethyl 2,1,3-Benzoxadiazole-5-Carboxylate 1-Oxide identified and characterized?

The compound is identified by its CAS number (17348-71-9), molecular formula (C₉H₈N₂O₄), and molecular weight (208.17 g/mol). Key physical properties include a melting point of 66–67°C, boiling point of 335.7°C at 760 mmHg, and density of 1.45 g/cm³ . Characterization typically involves:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm proton and carbon environments (e.g., shifts for the ethyl ester and benzoxadiazole oxide groups).
  • IR spectroscopy : Detection of functional groups like N-O (1263 cm⁻¹) and C=O (ester) stretches .
  • HRMS (EI) : High-resolution mass spectrometry for exact mass confirmation (e.g., calculated vs. experimental values) .

Q. What are the common synthetic routes for this compound?

Synthesis often involves functionalization of the benzoxadiazole core:

  • Esterification : Reacting 2,1,3-benzoxadiazole-5-carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester .
  • Oxidation : Controlled oxidation of precursors (e.g., using H₂O₂ or KMnO₄) to introduce the 1-oxide group .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization (e.g., ether-acetone mixtures) to isolate the product .

Q. What purification methods are effective for this compound?

  • MPLC (Medium-Pressure Liquid Chromatography) : Used with solvent gradients (e.g., n-hexane/ethyl acetate or CHCl₃/MeOH) to separate intermediates and byproducts .
  • Recrystallization : Common solvents include ether-acetone mixtures, yielding high-purity crystals (e.g., 66–67°C melting point) .

Advanced Research Questions

Q. What advanced techniques confirm the molecular structure and electronic properties?

  • X-ray Crystallography : Resolves bond lengths, angles, and crystal packing (e.g., APEX2 and SAINT software for data collection and refinement) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis or fluorescence data.
  • Cyclic Voltammetry : Assess redox behavior of the benzoxadiazole oxide moiety .

Q. How does the compound’s stability vary under different experimental conditions?

  • Thermal Stability : Decomposition occurs above 335°C (boiling point), but short-term heating (<200°C) in inert atmospheres is tolerated .
  • Photostability : Susceptible to UV-induced degradation; storage in amber vials under nitrogen is recommended .
  • pH Sensitivity : The N-oxide group may hydrolyze under strongly acidic or basic conditions; stability studies in buffered solutions (pH 3–9) are critical .

Q. What challenges arise in functionalizing the benzoxadiazole core?

  • Regioselectivity : Electrophilic substitution at the 5-position is favored due to electron-withdrawing effects of the N-oxide and ester groups.
  • Reagent Compatibility : Avoid strong reducing agents (e.g., LiAlH₄), which may reduce the N-oxide or ester .
  • Side Reactions : Nitration or halogenation may produce mixed regioisomers; optimize conditions (e.g., HNO₃/H₂SO₄ vs. Cl₂/FeCl₃) .

Q. How are computational methods applied to predict reactivity?

  • Molecular Dynamics Simulations : Model solvation effects (e.g., in ethanol or DMSO) to predict solubility and aggregation .
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes) if the compound is used in medicinal chemistry .

Methodological Considerations

  • Analytical Cross-Validation : Combine NMR, HRMS, and IR to confirm purity and structure .
  • Reaction Optimization : Use DOE (Design of Experiments) to vary temperature, solvent, and catalyst ratios for maximal yield .
  • Safety Protocols : Follow TCI America’s guidelines for handling oxidizers and toxic byproducts (e.g., use fume hoods and PPE) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.